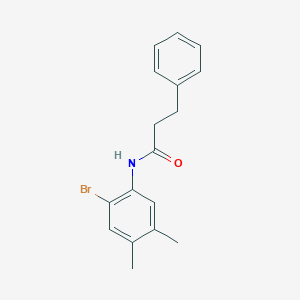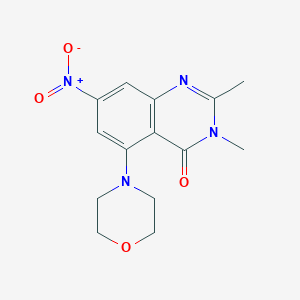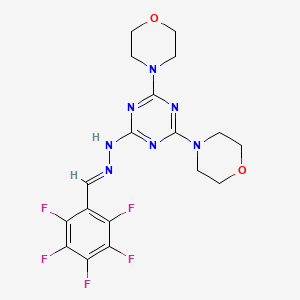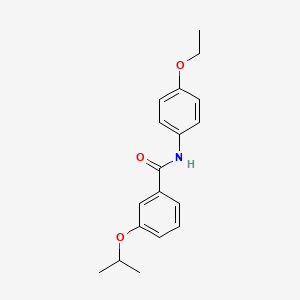
3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Steel Corrosion Inhibitor : The compound has been shown to be an effective corrosion inhibitor for mild steel in sulfuric acid media. Its efficiency can reach more than 96.19% at specific concentrations, primarily due to the adsorption of oxadiazole molecules on the metal surface (Bouklah et al., 2006).
- Inhibitor in Acidic Media : It has been observed to inhibit corrosion in both 1 M HCl and 0.5 M H2SO4 media. The inhibition efficiency increases with temperature, and the compound acts as a mixed inhibitor in 1 M HCl (Bentiss et al., 2002).
Biological Activity
- Effect on Transferase Enzymes : This compound demonstrated activation on GOT and GPT activities and inhibitory effects on the γ-GT activity. The effects increased with the concentration of the compound (Tomi et al., 2010).
Material Science
- Organic Light-Emitting Diodes (OLEDs) : The compound has been used in the fabrication of light-emitting diodes (LEDs). It was used as a hole-blocking material in OLEDs, showing considerable efficiency (Wang et al., 2001).
Other Applications
- Synthesis and Characterization : The compound has been synthesized and characterized for various applications, including in the preparation of organophosphorus heterocycles (He & Chen, 1997).
- Use in Cooling Water Systems : It has been investigated for controlling corrosion, biocorrosion, and scaling in brass in simulated cooling water systems (Rochdi et al., 2014).
Properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-16(21-18-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQGHHQWSHCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)


![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)

